molecular formula C25H29N5O2S B2711555 N-(4-methylbenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1115932-07-4

N-(4-methylbenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

Cat. No. B2711555
CAS RN: 1115932-07-4
M. Wt: 463.6
InChI Key: IDTVGBQRESJABJ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-3-(2-piperidin-1-ylpyrimidin-5-yl)benzamide, also known as GSK2334470, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of solid tumors.

Scientific Research Applications

Alpha1-Adrenergic Receptor Ligands

Adrenergic receptors play a crucial role in various physiological processes. Activation or blockade of these receptors is a major therapeutic approach for treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, depression, and more. Among the nine cloned adrenoceptor subtypes, alpha1-adrenergic receptors are particularly relevant for neurological conditions.

The compound , 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, along with its 5-substituted derivatives and structurally similar arylpiperazine-based alpha1-adrenergic receptor antagonists (such as trazodone, naftopidil, and urapidil), has been subject to comparative analysis. Most of these novel compounds exhibit alpha1-adrenergic affinity in the range of 22 nM to 250 nM. In silico docking, molecular dynamics simulations, and pharmacokinetic assessments have identified promising lead compounds. Notably, six compounds (2–5, 8, and 12) exhibit an acceptable pharmacokinetic profile and hold potential as alpha1-adrenergic receptor antagonists .

Blatter Radical

Another intriguing aspect of this compound lies in its structure-to-magnetism correlation. Specifically, 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (2) is a Blatter radical. The nearly orthogonal 2-methoxyphenyl group disrupts the typical column formation observed in organic radicals with extended π-stacked molecules .

Chemoselective Multitasking Reagent

The compound’s versatility extends to its use as a chemoselective multitasking reagent. Organic amines can be protected through carbamate bond-mediated cappings, employing the chemically stable urea linkage. This property makes it suitable for protecting and deprotecting amino groups in various synthetic processes .

properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-19-7-9-20(10-8-19)17-28-23(31)18-33-25-24(26-11-12-27-25)30-15-13-29(14-16-30)21-5-3-4-6-22(21)32-2/h3-12H,13-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTVGBQRESJABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

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